molecular formula C20H12 B032983 Benzo(b)fluoranthene CAS No. 205-99-2

Benzo(b)fluoranthene

Cat. No.: B032983
CAS No.: 205-99-2
M. Wt: 252.3 g/mol
InChI Key: FTOVXSOBNPWTSH-UHFFFAOYSA-N
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Description

Benzo(b)fluoranthene is an organic compound with the chemical formula C20H12. It is a polycyclic aromatic hydrocarbon (PAH) and is one of the many isomers of benzo fluoranthene. This compound is known for its presence in the environment as a pollutant, primarily resulting from the incomplete combustion of organic materials. It is often found in coal tar, soot, and emissions from vehicles and industrial processes .

Mechanism of Action

Target of Action

Benzo[b]fluoranthene, a polycyclic aromatic hydrocarbon (PAH), primarily targets organic matter in the environment . It has been synthesized and studied for its optoelectronic properties, particularly its photophysical properties . The compound exhibits significant electronic modifications compared to its carbonaceous analogues .

Mode of Action

The interaction of Benzo[b]fluoranthene with its targets involves significant electronic modifications. For instance, BN-benzo[b]fluoranthenes with amino groups exhibit blue emission, which is largely red-shifted compared to other compounds . This shift in emission behavior from the local excited-state (LE) to the charge-transfer state (CT) transition is due to the installation of amino groups .

Biochemical Pathways

It’s known that the compound undergoes intramolecular friedel–crafts-type cyclisation . The resulting fluoranthene-H+ acts as a Brønsted acid to protonate dimethyldimesitylsilane, forming mesitylene and generating a Me2Si (Mes)+ silylium cation, which leads to another Friedel–Crafts reaction cycle .

Pharmacokinetics

Benzo[b]fluoranthene is characterized by its very low solubility and volatility . When present in soil, the compound volatilizes and solubilizes very slowly . It also adsorbs very strongly to organic matter . These properties impact the bioavailability of the compound in the environment.

Result of Action

It’s known that the compound is toxic . Moreover, it has been used in the fabrication of organic light-emitting diodes, demonstrating potential applications as OLED emitting materials .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Benzo[b]fluoranthene. At 20°C, it is a solid with very low volatility . Once dissolved, it will either enter into the groundwater table or migrate towards a waterway, where it will be diluted before slowly volatilizing . Once the source has been removed, the adsorbed Benzo[b]fluoranthene will take a very long time to disappear, releasing contamination in its gaseous or dissolved forms .

Biochemical Analysis

Biochemical Properties

Benzo[b]fluoranthene has been found to exhibit significant electronic modifications in comparison with their carbonaceous analogues . It interacts with various biomolecules, leading to changes in their properties and functions .

Cellular Effects

Benzo[b]fluoranthene has been found to affect apoptosis, oxidative stress, and mitochondrial membrane potential in microvascular endothelial cells . It also inhibits cell growth in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of Benzo[b]fluoranthene involves interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Benzo[b]fluoranthene change over time in laboratory settings. It has been found to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzo[b]fluoranthene vary with different dosages in animal models. It has been found to cause harmful health effects in animals, including increased incidences of skin, lung, bladder, liver, and stomach cancers .

Metabolic Pathways

Benzo[b]fluoranthene is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzo[b]fluoranthene is transported and distributed within cells and tissues. It is characterized by its very low solubility, and it will volatilize slowly once dissolved and adsorbs very strongly to organic matter .

Chemical Reactions Analysis

Types of Reactions: Benzo(b)fluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene
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InChI

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H
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InChI Key

FTOVXSOBNPWTSH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1
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Molecular Formula

C20H12
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DSSTOX Substance ID

DTXSID0023907
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Molecular Weight

252.3 g/mol
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Physical Description

Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992), Needles (recrystallized from benzene, toluene, or glacial acetic acid); [ACGIH], COLOURLESS CRYSTALS., Needles or yellow fluffy powder.
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Boiling Point

481 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.0015 mg/L, temperature not specified, In water, 0.0012 mg/L, temperature not specified, Miscible with benzene, Slightly soluble in acetone, Solubility in water: none
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Vapor Pressure

0.0000005 [mmHg], 5.0X10-7 mm Hg at 20 °C
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Color/Form

Needles from benzene, Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid)

CAS No.

205-99-2
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Melting Point

325 to 329 °F (NTP, 1992), 168.4 °C, 168 °C, 325-329 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Which environmental factors influence the degradation of benzo(b)fluoranthene in soil?

A2: Research suggests that organic matter content and the composition of the soil microbial community significantly influence the degradation rate of this compound and other PAHs []. For instance, soils with lower organic matter content tend to exhibit faster degradation of certain PAHs, while the presence of specific bacterial communities, such as Betaproteobacteria, can enhance the breakdown of specific compounds like pyrene [].

Q2: How does the particle size of biochar amendments influence the immobilization of this compound in contaminated soil?

A3: Studies investigating the use of biochar for soil remediation found that the particle size of the biochar significantly affects its ability to immobilize PAHs like this compound []. Pulverized biochar demonstrated superior performance compared to crushed biochar, suggesting that smaller particle sizes enhance sorption and reduce leaching of PAHs into water [].

Q3: How do meteorological conditions during traditional food smoking impact this compound content?

A4: Research on traditionally smoked Polish pork ham indicated that atmospheric pressure and relative air humidity during the smoking process significantly influenced this compound levels in the final product []. Higher atmospheric pressure and humidity levels were correlated with increased this compound absorption [].

Q4: What are the common analytical methods used for the detection and quantification of this compound in environmental and food samples?

A5: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS) are widely employed techniques for analyzing this compound [, , , ]. These methods allow for the separation and quantification of individual PAH compounds, including this compound, in complex matrices.

Q5: What is known about the toxicity of this compound?

A6: this compound is classified as a potential human carcinogen [, ]. Studies have shown it can induce oxidative DNA damage and is linked to various health issues, including cancer and developmental problems [, , ].

Q6: Can this compound bioaccumulate in living organisms?

A7: Yes, research suggests that this compound can accumulate in the tissues of organisms, including fish and edible plants [, ]. A study on fish from the Imo River Watershed in Nigeria found detectable levels of this compound in their tissues, raising concerns about the potential health risks associated with consuming contaminated food sources [].

Q7: What are the potential health risks associated with exposure to this compound?

A8: As a probable human carcinogen, exposure to this compound is linked to an increased risk of developing certain types of cancers [, ]. Studies also suggest that exposure to this compound can contribute to other health problems, including respiratory issues, skin irritation, and organ damage [].

Q8: How can the source of this compound pollution be identified in environmental samples?

A9: Researchers often use diagnostic ratios of different PAH compounds to identify potential sources of contamination [, , ]. For instance, certain ratios of specific PAH congeners can distinguish between petrogenic sources (e.g., oil spills) and pyrogenic sources (e.g., combustion processes) [, , ].

Q9: What are the main sources of this compound contamination in urban environments?

A10: In urban settings, major sources of this compound pollution typically include vehicular emissions, industrial activities, and residential heating relying on fossil fuels [, ]. For example, a study in Beijing found that traffic emissions significantly contributed to seasonal variations in PAH concentrations, including this compound, in particulate matter [].

Q10: What is the molecular structure of this compound?

A10: this compound comprises five fused benzene rings, forming a polycyclic aromatic hydrocarbon structure. This specific arrangement of rings influences its chemical properties and behavior in the environment.

Q11: How does the structure of this compound influence its stability and persistence in the environment?

A12: The fused ring structure of this compound contributes to its stability and makes it resistant to degradation processes []. Its hydrophobic nature also promotes its persistence in the environment, leading to its accumulation in soil and sediment.

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